3-Bromo-2-(dimethylamino)benzoic acid
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Overview
Description
3-Bromo-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a dimethylamino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dimethylamino)benzoic acid typically involves the bromination of 2-(dimethylamino)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the dimethylamino group may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of nitroso or nitro derivatives.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
3-Bromo-2-(dimethylamino)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dimethylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)benzoic acid: Lacks the bromine substitution, which can affect its reactivity and applications.
3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a dimethylamino group, leading to different chemical properties and uses.
4-Bromo-2-(dimethylamino)benzoic acid: Bromine substitution at a different position, which can alter its reactivity and biological activity.
Uniqueness
3-Bromo-2-(dimethylamino)benzoic acid is unique due to the presence of both bromine and dimethylamino groups on the benzene ring. This combination of substituents provides distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-bromo-2-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRXCOKAQCBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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